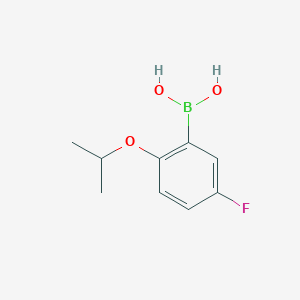
5-Fluoro-2-isopropoxyphenylboronic acid
Vue d'ensemble
Description
5-Fluoro-2-isopropoxyphenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various phenylboronic acids and their derivatives, which share some structural similarities with the compound . These phenylboronic acids are of interest due to their potential applications in medicinal chemistry, particularly as antimicrobial agents and in the synthesis of drugs .
Syn
Applications De Recherche Scientifique
Fluorescence Quenching Mechanism
The study of fluorescence quenching mechanisms in biologically active boronic acid derivatives, including compounds similar to 5-Fluoro-2-isopropoxyphenylboronic acid, has been a significant area of research. Investigations using steady-state fluorescence measurements have revealed that static quenching mechanisms are active in these systems, suggesting their potential applications in molecular fluorescence studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Research has shown that boronic acids, including those structurally related to 5-Fluoro-2-isopropoxyphenylboronic acid, exhibit significant antifungal activity. For example, 4-fluoro-2-formylphenylboronic acid demonstrated potent antifungal properties, highlighting the potential use of similar compounds in antifungal applications (Borys et al., 2019).
Antiproliferative Potential in Cancer Research
Phenylboronic acid and benzoxaborole derivatives, which include fluorinated phenylboronic acids, have been found to possess significant antiproliferative and proapoptotic properties. They have been identified as promising candidates for anticancer agents, indicating a potential application for 5-Fluoro-2-isopropoxyphenylboronic acid in experimental oncology (Psurski et al., 2018).
Electrochemical Charge Storage Materials
Fluorine-substituted polymers, including those derived from compounds similar to 5-Fluoro-2-isopropoxyphenylboronic acid, have been studied for their electrochemical properties. Research in this area suggests potential applications in developing high-performance materials for charge storage, such as supercapacitors (Wang et al., 2019).
Development of New Drug Molecules
The synthesis and pharmacological aspects of derivatives based on boronic acids, including 5-Fluoro-2-isopropoxyphenylboronic acid, have been explored. This research has led to the creation of new molecules with potential medicinal applications, such as in antimicrobial and antithrombolytic therapies (Ikram et al., 2015).
Safety and Hazards
Orientations Futures
The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . Therefore, further studies with boronic acids, including 5-Fluoro-2-isopropoxyphenylboronic acid, could lead to the development of new promising drugs in the future .
Mécanisme D'action
Target of Action
The primary target of 5-Fluoro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in the formation of carbon–carbon bonds . This reaction is crucial in various areas of chemistry, including the synthesis of pharmaceuticals and polymers .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and be readily prepared
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Fluoro-2-isopropoxyphenylboronic acid is influenced by the reaction conditions of the SM coupling process . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can act effectively in a variety of environments.
Propriétés
IUPAC Name |
(5-fluoro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURKIYCPAQBJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584285 | |
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-isopropoxyphenylboronic acid | |
CAS RN |
480438-63-9 | |
| Record name | [5-Fluoro-2-(isopropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






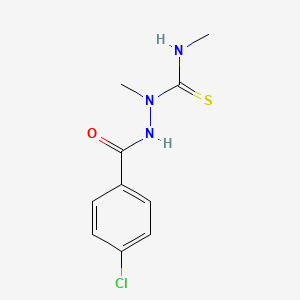
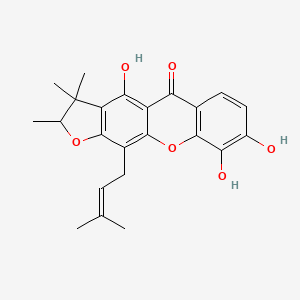
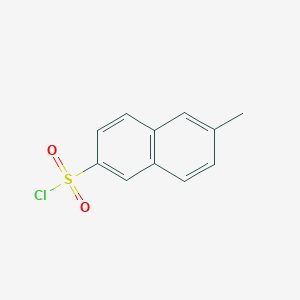


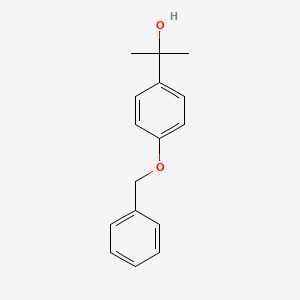
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)



